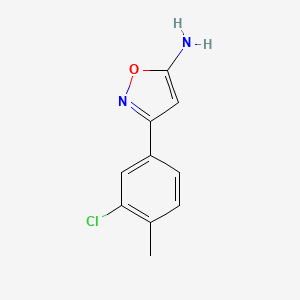

3-(3-Chloro-4-methylphenyl)isoxazol-5-amine

Beschreibung

3-(3-Chloro-4-methylphenyl)isoxazol-5-amine is a substituted isoxazole derivative characterized by a phenyl ring with 3-chloro and 4-methyl substituents attached to the isoxazole core at position 2. Isoxazole derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and enantioselective catalysis due to their stability and tunable electronic properties .

The compound’s structure combines electron-withdrawing (chloro) and electron-donating (methyl) groups, which may influence its reactivity, solubility, and interactions in synthetic or biological systems. Similar compounds, such as 3-(4-chlorophenyl)isoxazol-5-amine (CAS 33866-48-7) and 3-(4-methylphenyl)isoxazol-5-amine (CAS 28883-91-2), are documented as intermediates in pharmaceutical synthesis .

Eigenschaften

Molekularformel |

C10H9ClN2O |

|---|---|

Molekulargewicht |

208.64 g/mol |

IUPAC-Name |

3-(3-chloro-4-methylphenyl)-1,2-oxazol-5-amine |

InChI |

InChI=1S/C10H9ClN2O/c1-6-2-3-7(4-8(6)11)9-5-10(12)14-13-9/h2-5H,12H2,1H3 |

InChI-Schlüssel |

IQZMUPBISHAPLF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)C2=NOC(=C2)N)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methylphenyl)isoxazol-5-amine typically involves the cycloaddition reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions . The reaction is often catalyzed by copper (I) or ruthenium (II) to facilitate the (3 + 2) cycloaddition process .

Industrial Production Methods

In industrial settings, the production of isoxazole derivatives, including 3-(3-Chloro-4-methylphenyl)isoxazol-5-amine, may employ metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions . These methods often utilize eco-friendly reagents and conditions to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Chloro-4-methylphenyl)isoxazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Halogen substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation reactions often employ reagents like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .

Wissenschaftliche Forschungsanwendungen

3-(3-Chloro-4-methylphenyl)isoxazol-5-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits potential as a bioactive agent with antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(3-Chloro-4-methylphenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The table below compares key parameters of 3-(3-Chloro-4-methylphenyl)isoxazol-5-amine with structurally related isoxazol-5-amine derivatives:

Biologische Aktivität

3-(3-Chloro-4-methylphenyl)isoxazol-5-amine is an organic compound with significant potential in pharmacology due to its diverse biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and cytotoxic effects, supported by research findings and data tables.

Chemical Structure and Properties

The compound has the molecular formula C10H10ClN2O and features a chlorinated phenyl group along with an isoxazole ring. The presence of the chloro and methyl groups on the phenyl ring enhances its chemical properties and biological activity.

1. Antibacterial Activity

Research indicates that 3-(3-Chloro-4-methylphenyl)isoxazol-5-amine exhibits notable antibacterial properties. Studies have shown that it is effective against various Gram-positive and Gram-negative bacterial strains.

Minimum Inhibitory Concentration (MIC) Studies:

- The compound demonstrated MIC values ranging from 0.25 to 4 µg/mL against standard bacterial strains, indicating strong antibacterial activity compared to Ciprofloxacin, a commonly used antibiotic .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Escherichia coli | 4 |

| Enterococcus faecalis | 8 |

2. Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Isoxazole derivatives are known for their ability to selectively inhibit cyclooxygenase-2 (COX-2), which is crucial in inflammatory processes.

Mechanism of Action:

- The compound selectively inhibits COX-2 over COX-1, which may lead to reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

In Vivo Studies:

- Animal models have demonstrated that 3-(3-Chloro-4-methylphenyl)isoxazol-5-amine can significantly reduce inflammation markers, suggesting its potential for treating inflammatory disorders.

3. Cytotoxic Effects

Cytotoxicity studies indicate that the compound can inhibit cancer cell growth. In vitro assays conducted on various cancer cell lines, including human melanoma (HTB-140) and lung carcinoma (A549), revealed IC50 values greater than 100 µM, suggesting moderate cytotoxicity .

Cell Viability Results:

| Cell Line | IC50 (µM) |

|---|---|

| HTB-140 (Melanoma) | >100 |

| A549 (Lung Carcinoma) | >100 |

| Caco-2 (Colon Adenocarcinoma) | >100 |

Structure-Activity Relationship (SAR)

The unique structure of 3-(3-Chloro-4-methylphenyl)isoxazol-5-amine contributes to its biological activities. The chlorination and methylation on the phenyl ring are key factors that enhance its selectivity towards biological targets.

Comparison with Similar Compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(4-Methylphenyl)isoxazol-5-amine | C10H10N2O | Lacks chlorine substitution |

| Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl) | C16H12ClNO | Contains two phenyl groups |

| 5-Aminoisoxazole | C4H5N3O | Simpler structure, lacks chlorinated groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.